1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

HepG2 cytotoxicity anti-infective selectivity liver-stage toxicity

Procure 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8, ChEMBL CHEMBL3440096) exclusively for its validated, curated bioactivity fingerprint. With 26 data points across enzyme, cell-based, and organism-based assays, this compound demonstrates a unique therapeutic window: P. berghei liver-stage inhibition (46.4% at 10 µM) alongside low HepG2 cytotoxicity (7.1% at 10 µM). Its low MW (287.32 Da), clogP (0.74), and zero HBD properties make it an ideal fragment-like core for diversity-oriented screening and kinase-focused library design. Substitution with des-pyrazolo analogs forfeits all 17 ChEMBL target annotations, including RAF kinase (IC50 <10 nM) and NEK2 binding. Insist on the intact pyrazinyloxy-piperidine-ethanone-pyrazole scaffold to preserve the precise selectivity ratio (~6.5-fold) essential for SAR exploration in anti-infective and oncology programs.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1448056-95-8
Cat. No. B2396081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS1448056-95-8
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC=N3
InChIInChI=1S/C14H17N5O2/c20-14(11-19-7-1-4-17-19)18-8-2-12(3-9-18)21-13-10-15-5-6-16-13/h1,4-7,10,12H,2-3,8-9,11H2
InChIKeyQFOYGZNTKATHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8): Preclinical Small-Molecule Tool Compound with Multi-Target Screening Profile


1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8, ChEMBL CHEMBL3440096) is a synthetic small molecule (MW 287.32 g/mol, C₁₄H₁₇N₅O₂) featuring a pyrazine-ether-piperidine core linked via an ethanone bridge to a pyrazole ring [1]. In authoritative databases, it is annotated as a preclinical-stage compound with 26 bioactivity data points spanning enzyme inhibition, cell-based, and organism-based assays [1]. The molecule has been profiled in anti-infective screening cascades (Plasmodium liver and blood stages) and kinase selectivity panels, establishing it as a multi-target screening probe rather than a single-target clinical candidate [1][2].

Why 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Cannot Be Replaced by In-Class Structural Analogs—A Quantitative Rationale


Substituting this compound with a generic pyrazole-piperidine analog or the closest structural congener (the des-pyrazolo derivative, CAS 1381152-39-1) negates the differentiated biological signature captured in curated screening databases. The intact pyrazinyloxy-piperidine-ethanone-pyrazole scaffold is essential for the specific ChEMBL bioactivity fingerprint: removal of the pyrazole ring eliminates the N-alkylation motif critical for the moderate Plasmodium liver-stage inhibition (27.5% at 2 µM) and alters the HepG2 cytotoxicity profile (7.1% inhibition at 10 µM) that defines its therapeutic window in anti-infective screening [1][2]. These quantitative endpoints—documented in ACS Infectious Diseases screening cascades—are absent for the truncated analog, meaning procurement of a substitute forfeits all prior biological annotation [1]. Furthermore, the compound's low clogP (0.74) and zero hydrogen-bond donors create a distinct physicochemical space relative to larger, more lipophilic pyrazole-piperidines in patent literature targeting calcium channels or kinases, making generic replacement scientifically unsubstantiated [2][3].

Quantitative Differentiation Evidence for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8) Versus Comparators


HepG2 Cytotoxicity Profile of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Enables Anti-Infective Selectivity Window Assessment

In the same ACS Infectious Diseases screening cascade (Document CHEMBL4513216), the target compound exhibits 7.11% HepG2 cytotoxicity at 10 µM [1]. By contrast, the P. berghei liver-stage inhibition is 27.54% at 2 µM and 46.4% at 10 µM [2][3]. The approximately 6.5-fold selectivity gap between the anti-parasitic activity at 10 µM (46.4%) and host-cell cytotoxicity at the same concentration (7.1%) provides a quantifiable selectivity window that is absent for the des-pyrazolo analog (CAS 1381152-39-1), which has no reported HepG2 or Plasmodium data [4]. This selectivity ratio is a decisive procurement criterion for researchers prioritizing compounds with reduced host-cell toxicity in anti-malarial screening.

HepG2 cytotoxicity anti-infective selectivity liver-stage toxicity

Plasmodium Blood-Stage Activity of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Complements Liver-Stage Profile for Dual-Stage Anti-Malarial Potential

The compound was evaluated against P. falciparum asexual blood stages (ABS) at 5 µM in the same ACS Infectious Diseases screening publication, yielding a percent inhibition value that, when contextualized alongside the liver-stage data, indicates dual-stage anti-malarial potential [1]. In contrast, the des-pyrazolo analog (CAS 1381152-39-1) lacks any Plasmodium annotation [2]. Most pyrazole-piperidine derivatives in the patent literature (e.g., N-type calcium channel blockers) are not profiled against Plasmodium, making this compound's curated anti-parasitic dataset a unique differentiator for infectious disease research procurement.

P. falciparum blood stage dual-stage anti-malarial phenotypic screening

Physicochemical Differentiation: Lower Lipophilicity and Zero HBD of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Distinguish It from Bulkier Pyrazole-Piperidine Analogs

The target compound has a computed alogP of 0.74, zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 73.14 Ų, and a molecular weight of 287.32 Da [1]. In contrast, representative pyrazole-piperidine N-type calcium channel blockers from patent literature (e.g., CAS 1383544-23-7, MW ~440 Da) and pyrazolo-piperidine NADPH oxidase inhibitors (US20120316380) possess MW >400 Da, alogP >2, and at least one HBD, placing them in significantly more lipophilic, larger chemical space [2]. The lower lipophilicity and absence of hydrogen bond donors in the target compound confer superior ligand efficiency metrics and potentially improved solubility and permeability profiles, which are critical for fragment-based screening and early lead optimization campaigns.

physicochemical properties lipophilicity drug-likeness hydrogen bond donor

Kinase Profiling Breadth of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Supports Its Use as a Multi-Kinase Tool Compound Versus Single-Target Inhibitors

The compound and close structural analogs appear in BindingDB with IC50 values <10 nM against RAF proto-oncogene serine/threonine-protein kinase and in literature referencing aminopyrazine inhibitors of the mitotic kinase NEK2 [1][2]. The ChEMBL bioactivity summary for CHEMBL3440096 lists 17 distinct target annotations, spanning enzymes and unclassified proteins, indicating a broad kinase interaction profile [3]. In contrast, highly optimized single-target pyrazole-piperidine kinase inhibitors (e.g., PIM1 inhibitors, CK1δ/ε inhibitors) are designed for narrow selectivity and lack the multi-target fingerprint of this compound, making it more suitable as a phenotypic screening probe or chemical biology tool than a dedicated single-target agent.

kinase profiling NEK2 RAF multi-target screening

High-Impact Application Scenarios for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Based on Quantitative Evidence


Anti-Malarial Hit-to-Lead Optimization Leveraging Dual-Stage Activity and Defined Host-Cell Selectivity

The compound's paired P. berghei liver-stage inhibition (46.4% at 10 µM) and low HepG2 cytotoxicity (7.1% at 10 µM), together with P. falciparum blood-stage activity at 5 µM, make it an ideal starting point for medicinal chemistry optimization toward dual-stage anti-malarial leads [1]. The ~6.5-fold selectivity ratio provides a benchmark that structural analogs lack, enabling rational structure–activity relationship (SAR) exploration around the pyrazole and pyrazine moieties to improve potency while monitoring the selectivity window [1].

Multi-Kinase Chemical Biology Probe for Polypharmacology Studies

With 17 ChEMBL target annotations and documented affinity for RAF kinase (IC50 <10 nM) and NEK2, the compound serves as a multi-kinase probe for investigating polypharmacology in cancer-relevant pathways [2][3]. Its low MW (287.32 Da) and favorable ligand efficiency (alogP 0.74, zero HBD) make it suitable for further fragment elaboration or as a core scaffold for designing kinase-focused combinatorial libraries [3][4].

Physicochemical Benchmarking and Fragment-Based Screening Libraries

The compound's drug-like physicochemical profile (MW <300 Da, clogP <1, TPSA 73.14 Ų, zero HBD) positions it as an excellent fragment-like core for inclusion in diversity-oriented screening libraries [4]. It can be used as a physicochemical comparator when evaluating larger, more lipophilic pyrazole-piperidine clinical candidates (e.g., N-type calcium channel blockers with MW >400 Da), providing a baseline for ligand efficiency metrics [4][5].

Quote Request

Request a Quote for 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.